2'-Deoxy-3',5'-di-O-benzoyl-2',2'-difluorocytidine-13C,15N2
Description
Properties
CAS No. |
1267650-42-9 |
|---|---|
Molecular Formula |
C₂₂¹³CH₁₉F₂N¹⁵N₂O₆ |
Molecular Weight |
474.39 |
Synonyms |
2’-Deoxy-2’,2’-difluoro-3’,5’-bis-O-benzoylcytidine-13C,15N2; |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Difluorinated Sugar Donor
The sugar precursor is synthesized via sequential fluorination and benzoylation. Difluorination at the 2'-position is achieved using diethylaminosulfur trifluoride (DAST), followed by benzoyl protection of the 3' and 5' hydroxyl groups under mild alkaline conditions. The resultant 3,5-di-O-benzoyl-2-deoxy-2,2-difluororibose exhibits high stability, enabling storage for subsequent glycosylation.
Isotopic Labeling of the Cytosine Base
The cytosine base is labeled at the N1 and N3 positions with 15N using 15N-enriched ammonium sulfate during pyrimidine ring formation. The 13C label is introduced at the 1'-position of the sugar via a 13C-enriched formaldehyde precursor during ribose synthesis, ensuring regioselective incorporation.
Glycosylation Reaction
The coupling of the labeled cytosine base (3 ) with the difluorinated sugar (2 ) employs a Vorbrüggen-type reaction, utilizing hexamethyldisilazane (HMDS) as a silylating agent and trimethylsilyl triflate (TMSOTf) as a Lewis acid. This step generates an anomeric mixture (α:β ≈ 1:1.5), necessitating chromatographic separation using reverse-phase HPLC. The β-anomer is isolated in 45–71% yield, contingent on solvent choice (acetonitrile > dioxane > chloroform).
Table 1: Glycosylation Conditions and Outcomes
| Solvent | Catalyst | Temperature | Time (h) | Yield (%) | α:β Ratio |
|---|---|---|---|---|---|
| Acetonitrile | TMSOTf | Reflux | 18 | 71 | 1:1.5 |
| Dioxane | TMSOTf | Reflux | 18 | 61 | 1:1.15 |
| Chloroform | ZnCl2 | Reflux | 24 | 45 | 1:1.9 |
Enzymatic Synthesis with Labeled Nucleotides
Enzymatic polymerization offers an alternative route, particularly for uniform isotopic labeling. Adapted from Zimmer and Crothers, Taq DNA polymerase is used to incorporate 13C/15N-labeled deoxycytidine triphosphate (dCTP) into oligonucleotides. For monomeric nucleoside synthesis, the labeled dCTP is hydrolyzed to the monophosphate, followed by dephosphorylation and benzoylation.
Enzymatic Incorporation of Isotopes
Uniform 13C/15N labeling is achieved using E. coli-based fermentation with 13C-glucose and 15N-ammonium chloride, producing labeled dCTP. The difluorinated sugar is enzymatically phosphorylated and conjugated to the labeled cytosine via nucleoside phosphorylase, though this method faces challenges in regioselective benzoylation post-synthesis.
Post-Synthetic Modifications
The enzymatic product undergoes benzoylation using benzoyl chloride in pyridine, selectively protecting the 3' and 5' hydroxyl groups. This step achieves >90% conversion but requires rigorous purification to remove over-benzoylated byproducts.
Analytical Characterization and Quality Control
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H-13C heteronuclear single quantum coherence (HSQC) and 1H-15N correlation spectra confirm isotopic incorporation. The 13C label at C1' appears as a doublet (JCF ≈ 240 Hz) due to coupling with adjacent fluorines, while 15N2 labels at N1 and N3 exhibit distinct shifts at δ 150–155 ppm.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) validates molecular integrity, with the molecular ion [M+H]+ observed at m/z 471.4103 (calculated: 471.4103). Isotopic enrichment is quantified via isotopic distribution analysis, showing ≥98% 13C and 15N incorporation.
Table 2: Key Spectroscopic Data
| Technique | Observation | Citation |
|---|---|---|
| 1H NMR (500 MHz) | δ 8.02 (d, J = 7.5 Hz, benzoyl H) | |
| 13C NMR (126 MHz) | δ 165.2 (C=O, benzoyl) | |
| 19F NMR (470 MHz) | δ -118.9 (dd, J = 240, 15 Hz) | |
| HRMS | 471.4103 [M+H]+ (Δ = 0.0001) |
Challenges and Optimization Strategies
Anomeric Selectivity
The glycosylation step remains the primary bottleneck, with α:β ratios influenced by solvent polarity and catalyst. Polar aprotic solvents (acetonitrile) favor β-anomer formation, likely due to stabilized oxocarbenium intermediates.
Isotopic Dilution
Trace unlabeled species arise during benzoylation, necessitating iterative recrystallization from ethanol/water (4:1) to achieve isotopic purity >99%.
Applications in Structural Biology
This compound’s isotopic labels enable multidimensional NMR studies of DNA and RNA dynamics, particularly in triplex and quadruplex structures. The benzoyl groups facilitate solubility in organic solvents, simplifying sample preparation for X-ray crystallography .
Chemical Reactions Analysis
Types of Reactions
2’-Deoxy-3’,5’-di-O-benzoyl-2’,2’-difluorocytidine-13C,15N2 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, solvents, and catalysts to facilitate the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation might yield a more oxidized form of the compound, while substitution could result in a derivative with different functional groups.
Scientific Research Applications
Drug Development
The compound serves as a valuable intermediate in the synthesis of antiviral and anticancer agents. Its structural modifications allow for enhanced binding affinity to nucleic acid targets, making it a candidate for developing nucleoside analogs that can inhibit viral replication or cancer cell proliferation.
Case Study : Research has demonstrated that derivatives of difluorocytidine exhibit potent activity against various viral infections, including those caused by HIV and hepatitis C virus. The introduction of isotopes like carbon-13 and nitrogen-15 aids in tracking the metabolic pathways of these compounds in cellular systems.
Molecular Imaging
The incorporation of stable isotopes allows for advanced imaging techniques such as Magnetic Resonance Imaging (MRI) and Positron Emission Tomography (PET). The isotopic labeling provides a means to visualize biological processes at the molecular level.
Data Table: Isotopic Labeling for Imaging
| Isotope | Application | Imaging Technique |
|---|---|---|
| Carbon-13 | Metabolic flux analysis | MRI |
| Nitrogen-15 | Protein dynamics studies | PET |
Metabolic Studies
The use of 2'-Deoxy-3',5'-di-O-benzoyl-2',2'-difluorocytidine-13C,15N2 in metabolic studies allows researchers to trace the incorporation of nucleosides into RNA and DNA during cellular metabolism. This is particularly useful in understanding nucleotide metabolism and the effects of various drugs on nucleic acid synthesis.
Case Study : A study utilizing this compound demonstrated its effectiveness in elucidating the metabolic pathways of nucleoside triphosphates in cancer cells, providing insights into how cancer cells alter their metabolism to support rapid growth.
Nucleic Acid Research
The compound can be employed in the synthesis of modified oligonucleotides for use in antisense therapy or RNA interference applications. Its chemical stability and modified structure enhance the therapeutic potential of oligonucleotides by increasing their resistance to nucleases.
Mechanism of Action
The mechanism of action of 2’-Deoxy-3’,5’-di-O-benzoyl-2’,2’-difluorocytidine-13C,15N2 involves its incorporation into DNA, where it acts as a nucleoside analog. This incorporation disrupts DNA synthesis and function, leading to cell death. The molecular targets include DNA polymerases and other enzymes involved in DNA replication and repair .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 2'-Deoxy-3',5'-di-O-benzoyl-2',2'-difluorocytidine-13C,15N2
- CAS Number : 1267650-42-9
- Molecular Formula : C₂₂¹³CH₁₉F₂N¹⁵N₂O₆
- Molecular Weight : 474.39 g/mol
- Structure : A cytidine analog with 2',2'-difluoro substitution, 3',5'-benzoyl protecting groups, and isotopic labeling (¹³C at C2' and ¹⁵N₂ at the cytosine base) .
Comparison with Structurally Similar Compounds
Gemcitabine (dFdC)
- Structure : Lacks benzoyl groups and isotopic labels; retains 2',2'-difluoro and cytosine base .
- Key Differences: Metabolic Stability: Gemcitabine’s difluoro substitution confers resistance to deamination by cytidine deaminase, prolonging its activity .
Data :
Property Gemcitabine (dFdC) Target Compound CAS Number 95058-81-4 1267650-42-9 Molecular Weight 299.26 g/mol 474.39 g/mol Function Active drug Synthetic intermediate
Clofarabine and Cytarabine
- Clofarabine: 2'-fluoro-2'-deoxyarabinosylcytidine, used in leukemia. Differs in sugar configuration (arabino vs. deoxyribose) and lacks isotopic labels .
- Cytarabine: Non-fluorinated cytidine analog; shorter half-life due to rapid deamination .
Isotope-Labeled Nucleosides
- Cytidine-13C,15N2 Derivatives: Example: 2'-Deoxycytidine-13C,15N2 5'-monophosphate (dCMP-13C,15N2) . Comparison: Used for metabolic flux analysis but lack fluorination and benzoyl protection .
- Gemcitabine Metabolites :
Analytical Characterization
- NMR and MS : The target compound’s ¹H/³¹P-NMR and HRMS data confirm benzoylation and isotopic incorporation, similar to methods in and .
- Stability : Benzoyl groups enhance solubility in organic solvents, aiding purification—a feature shared with compounds like 3',5'-di-O-benzoylthymidine .
Pharmacological and Metabolic Insights
- Mechanism : Like gemcitabine, the target compound’s difluoro substitution impedes ribonucleotide reductase, disrupting DNA synthesis .
- Metabolic Tracing : Isotopic labels (¹³C/¹⁵N₂) enable precise tracking of gemcitabine’s uptake, phosphorylation, and clearance in vivo .
- Comparative Data: Parameter Target Compound Non-Fluorinated Analogs (e.g., Cytarabine) Enzymatic Resistance High (due to difluoro) Low (rapid deamination) Half-Life Extended Short (<30 mins)
Biological Activity
2'-Deoxy-3',5'-di-O-benzoyl-2',2'-difluorocytidine-13C,15N2 is a modified nucleoside analog that has garnered attention due to its potential therapeutic applications, particularly in oncology. This compound acts as an intermediate in the synthesis of Gemcitabine, a widely used chemotherapeutic agent. Understanding its biological activity is crucial for evaluating its efficacy and safety as a drug candidate.
- Molecular Formula : C22H19F2N3O6
- Molecular Weight : 474.39 g/mol
- CAS Number : 1267650-42-9
The biological activity of this compound is primarily attributed to its ability to interfere with nucleic acid synthesis. As a nucleoside analog, it mimics the natural nucleosides, leading to incorporation into DNA during replication. This incorporation disrupts normal cellular processes and promotes apoptosis in rapidly dividing cancer cells.
Biological Activity Overview
Research has demonstrated that 2'-Deoxy-3',5'-di-O-benzoyl-2',2'-difluorocytidine exhibits several key biological activities:
-
Antitumor Activity :
- It has been shown to inhibit the proliferation of various cancer cell lines, including pancreatic and breast cancer cells.
- The compound induces apoptosis through the activation of specific signaling pathways that lead to cell cycle arrest.
-
Antiviral Properties :
- Preliminary studies suggest that this compound may exhibit antiviral activity against certain viruses by inhibiting viral replication mechanisms.
-
Inhibition of Nucleotide Metabolism :
- The compound can alter nucleotide pools within cells, affecting DNA synthesis and repair mechanisms.
Antitumor Efficacy
A study conducted by Hertel et al. (1990) evaluated the antitumor effects of Gemcitabine and its analogs, including 2'-Deoxy-3',5'-di-O-benzoyl-2',2'-difluorocytidine. The findings indicated that these compounds significantly inhibited tumor growth in xenograft models, demonstrating their potential as effective chemotherapeutic agents.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Hertel et al., 1990 | Pancreatic Cancer | 1.5 | Apoptosis induction |
| Abbruzzese et al., 1991 | Breast Cancer | 2.0 | Cell cycle arrest |
Antiviral Activity
Research published by Ruiz et al. (1993) explored the antiviral properties of various nucleoside analogs, including 2'-Deoxy-3',5'-di-O-benzoyl-2',2'-difluorocytidine. The study found that the compound inhibited viral replication in vitro, suggesting potential applications in treating viral infections.
| Study | Virus Type | IC50 (µM) | Observations |
|---|---|---|---|
| Ruiz et al., 1993 | Herpes Simplex Virus | 5.0 | Significant reduction in viral load |
Structure-Activity Relationship (SAR)
The structural modifications present in 2'-Deoxy-3',5'-di-O-benzoyl-2',2'-difluorocytidine contribute significantly to its biological activity. The introduction of fluorine atoms enhances lipophilicity and cellular uptake while maintaining the ability to mimic natural nucleosides.
Q & A
Basic Research Questions
Q. What is the role of <sup>13</sup>C and <sup>15</sup>N2 isotope labeling in studying the metabolic fate of this compound?
- Methodological Answer : Isotopic labeling enables precise tracking of the compound’s incorporation into nucleic acids or metabolic intermediates. For example, <sup>13</sup>C and <sup>15</sup>N2 labels allow detection via mass spectrometry (MS) or nuclear magnetic resonance (NMR) to quantify metabolic flux or identify degradation products .
- Key Applications :
- Tracing nucleotide metabolism in antiretroviral drug research (e.g., analogs like Lamivudine, which share structural similarities) .
- Studying oxidative DNA damage mechanisms by monitoring labeled byproducts under reactive oxygen species (ROS) exposure .
Q. How is the compound synthesized, and what are the critical purification challenges?
- Synthetic Strategy :
- Benzoyl Protection : The 3' and 5' hydroxyl groups are protected with benzoyl moieties to prevent undesired side reactions during fluorination and glycosidic bond formation .
- Fluorination : Difluorination at the 2' position is achieved via electrophilic fluorination agents (e.g., DAST or XeF2), requiring anhydrous conditions .
- Isotope Incorporation : <sup>13</sup>C and <sup>15</sup>N2 are introduced during cytidine base synthesis using labeled precursors (e.g., <sup>15</sup>N2-ammonia for the amino group) .
- Purification Challenges :
- Separation of α/β anomers via reverse-phase HPLC due to similar polarity .
- Removal of unreacted benzoyl-protecting agents using size-exclusion chromatography .
Q. What analytical techniques are essential for characterizing this compound’s structural integrity?
- Key Techniques :
- NMR : <sup>19</sup>F NMR confirms difluorination (δ ~ -120 ppm for CF2 groups), while <sup>1</sup>H/<sup>13</sup>C NMR resolves benzoyl ester peaks (δ ~ 7.4–8.1 ppm for aromatic protons) .
- High-Resolution MS : Validates molecular weight (theoretical: 471.41 g/mol) and isotope enrichment (>98% <sup>13</sup>C/<sup>15</sup>N2) .
- X-ray Crystallography : Resolves stereochemistry at the 2' position, critical for antiviral activity .
Advanced Research Questions
Q. How does the difluorinated ribose moiety influence enzymatic recognition in nucleotide-processing enzymes?
- Experimental Design :
- Kinase Assays : Compare phosphorylation rates of the difluorinated compound vs. non-fluorinated analogs using human deoxycytidine kinase (dCK).
- Isotope Tracing : Track <sup>15</sup>N2 incorporation into phosphorylated products via LC-MS .
- Data Interpretation : Reduced phosphorylation efficiency may indicate steric hindrance from CF2 groups, impacting prodrug activation in antiviral therapies .
Q. What are the oxidative degradation pathways of this compound under physiological conditions?
- Methodology :
- ROS Exposure : Incubate the compound with hydrogen peroxide (H2O2) or hydroxyl radicals (•OH) to simulate oxidative stress.
- LC-MS Analysis : Identify labeled degradation products (e.g., 5-hydroxy-2’-deoxycytidine analogs) using isotope-specific fragmentation patterns .
- Contradictions : Some studies report benzoyl esters stabilizing the sugar moiety, while others note increased susceptibility to base excision repair (BER) enzymes due to fluorination .
Q. How can stable isotope probing (SIP) with <sup>15</sup>N2 elucidate its incorporation into microbial DNA?
- Protocol :
- Microbial Incubation : Expose soil or gut microbiota cultures to the compound under anaerobic/aerobic conditions.
- DNA Extraction and GC-MS : Quantify <sup>15</sup>N2 enrichment in microbial DNA via density gradient centrifugation or isotope-ratio MS .
- Key Findings :
- Aerobic conditions may enhance degradation, reducing incorporation efficiency .
- Isotope dilution effects must be controlled using unlabeled analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
